

What are the physical and chemical properties of Tetrakis(dimethylamino)zirconium?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrakis(dimethylamino)zirconium**

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Tetrakis(dimethylamino)zirconium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)zirconium (TDMAZ) is a volatile, metalorganic precursor with the chemical formula $\text{Zr}[\text{N}(\text{CH}_3)_2]_4$.^[1] It is a key component in the fabrication of zirconium-based thin films and nanomaterials, primarily through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).^{[2][3]} Its high reactivity and volatility make it an ideal precursor for depositing high-quality zirconium oxide (ZrO_2) and zirconium nitride (ZrN) films, which have applications in microelectronics as high-k dielectrics, as well as in catalysis and as protective coatings. This guide provides an in-depth overview of the physical and chemical properties of TDMAZ, along with detailed experimental protocols for its synthesis, characterization, and application in ALD.

Physical and Chemical Properties

Tetrakis(dimethylamino)zirconium is a solid at room temperature, typically appearing as white to light yellow crystals.^[2] It is highly sensitive to moisture and air, reacting readily with water and other protic sources.^[4] Proper handling under an inert atmosphere is crucial to maintain its integrity.

Physical Properties

Property	Value
Molecular Formula	C ₈ H ₂₄ N ₄ Zr
Molecular Weight	267.53 g/mol [1]
Appearance	White to light yellow crystalline solid [2]
Melting Point	57-60 °C [5]
Boiling Point	80 °C at 0.1 mmHg [2]
Solubility	Reacts with water. Soluble in non-protic organic solvents like hexanes and benzene.
Vapor Pressure	< 0.1 mmHg at 25°C

Chemical Properties

Property	Description
Stability	Stable when stored under a dry, inert atmosphere. [4]
Reactivity	Highly reactive with water, alcohols, and other protic reagents. [4] Also reacts with thiols. [1]
Thermal Decomposition	Decomposes at elevated temperatures. In an inert atmosphere (Ar or N ₂), decomposition begins above 300 °C. In a hydrogen atmosphere, decomposition starts above 350 °C.
Hazardous Decomposition Products	Upon exposure to water or open flame, it can produce irritating fumes of dimethylamine and organic acid vapors. [4] Combustion may produce carbon oxides, nitrogen oxides, and zirconium oxides.

Experimental Protocols

Synthesis of Tetrakis(dimethylamino)zirconium

The synthesis of TDMAZ is typically carried out under strict anaerobic and anhydrous conditions due to the high sensitivity of the reagents and product to air and moisture. The following protocol is adapted from a patented synthesis method.[\[1\]](#)

Materials:

- Dimethylamine (condensed)
- n-Hexane (anhydrous)
- n-Butyllithium (in hexane)
- Zirconium tetrachloride (ZrCl_4)
- Argon or Nitrogen gas (high purity)
- Schlenk line apparatus
- Three-necked round-bottom flask
- Addition funnel
- Low-temperature bath (e.g., dry ice/acetone)
- Distillation apparatus

Procedure:

- Set up a three-necked flask equipped with a magnetic stirrer, an addition funnel, and a gas inlet/outlet connected to a Schlenk line under an argon atmosphere.
- Cool the flask to -60 °C using a low-temperature bath.
- Add 300 mL of anhydrous n-hexane and 108 g of condensed dimethylamine to the flask.
- Slowly add a solution of n-butyllithium in hexane (molar ratio of dimethylamine to n-butyllithium of 1.2:1) to the stirred solution via the addition funnel.

- After the addition is complete, allow the mixture to stir for 10 hours at -60 °C to form lithium dimethylamide.
- In a separate, dry container under argon, weigh out zirconium tetrachloride.
- Slowly add the zirconium tetrachloride to the reaction mixture (molar ratio of ZrCl₄ to n-butyllithium of 1:4.2) while maintaining the temperature between -20 °C and 0 °C.
- After the addition is complete, allow the reaction to stir for 24-30 hours at room temperature under an inert atmosphere.
- After the reaction is complete, remove the solvent (n-hexane) under atmospheric pressure.
- The crude product is then purified by vacuum distillation. Collect the fraction at 110-112 °C / 4 mmHg to obtain pure **tetrakis(dimethylamino)zirconium**.^[1]

Characterization Protocols

Sample Preparation for Air-Sensitive Compounds:

- All glassware (NMR tube, vials, pipettes) must be oven-dried and cooled under an inert atmosphere.
- In a glovebox or using a Schlenk line, dissolve 5-10 mg of the TDMAZ sample in approximately 0.6-0.7 mL of a dry, deuterated, aprotic solvent (e.g., benzene-d₆ or toluene-d₈).^[6]
- Filter the solution through a pipette with a glass wool plug directly into the NMR tube to remove any particulate matter.
- Seal the NMR tube with a secure cap (e.g., a J. Young's NMR tube) to prevent exposure to air and moisture.^[7]

Data Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).

- Reference: The residual solvent peak can be used as an internal reference (e.g., C₆D₅H in benzene-d₆ at 7.16 ppm).
- Expected Spectrum: The ¹H NMR spectrum of TDMAZ in C₆D₆ is expected to show a single sharp singlet at approximately 3.0 ppm, corresponding to the 24 equivalent protons of the four dimethylamino groups.[\[1\]](#)

Experimental Procedure for Air-Sensitive Compounds:

- The TGA/DSC instrument must be located inside a glovebox, or a specialized air-sensitive sample loading system must be used.
- Weigh 5-10 mg of the TDMAZ sample into an aluminum or platinum crucible inside an inert atmosphere glovebox.
- Seal the crucible hermetically if possible, or use a lid with a pinhole to allow for the escape of evolved gases.
- Transfer the crucible to the TGA/DSC instrument, ensuring minimal exposure to the atmosphere.
- TGA Method:
 - Atmosphere: High purity nitrogen or argon with a flow rate of 20-50 mL/min.
 - Heating Rate: A linear heating rate of 10 °C/min is typically used.
 - Temperature Range: From room temperature to 400-500 °C to observe the decomposition profile.
- DSC Method:
 - Atmosphere: High purity nitrogen or argon.
 - Heating/Cooling Rate: 10 °C/min.
 - Temperature Program: Heat the sample to just above its melting point, cool it down, and then heat it again to observe the glass transition, crystallization, and melting behavior.

Atomic Layer Deposition of ZrO₂

The following is a typical procedure for the deposition of zirconium oxide thin films using TDMAZ and water as precursors in an ALD reactor.

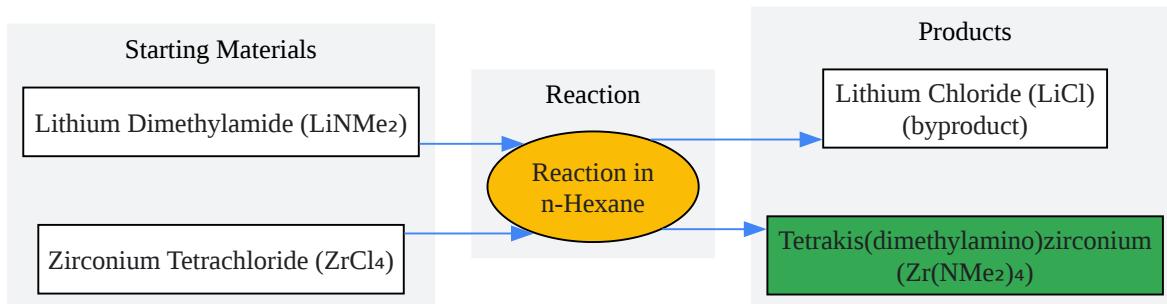
Equipment and Materials:

- ALD reactor equipped with precursor delivery lines and a vacuum system.
- Substrates (e.g., silicon wafers).
- **Tetrakis(dimethylamino)zirconium** (TDMAZ) held in a heated cylinder.
- Deionized water.
- High-purity nitrogen or argon as a carrier and purge gas.

Deposition Procedure:

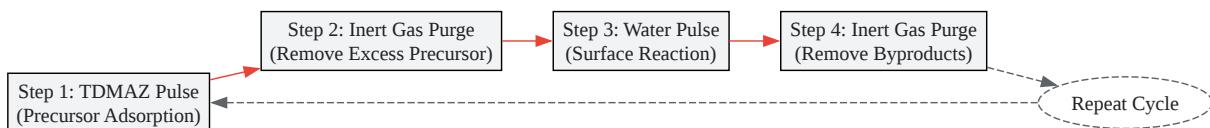
- Load the substrates into the ALD reactor.
- Heat the reactor to the desired deposition temperature (typically in the range of 150-250 °C).
[8]
- Heat the TDMAZ precursor to a temperature that provides sufficient vapor pressure (e.g., 75 °C).
- An ALD cycle consists of four sequential steps: a. TDMAZ Pulse: Introduce TDMAZ vapor into the reactor for a set duration (e.g., 0.1 - 1.0 seconds) to allow for a self-limiting monolayer to adsorb on the substrate surface. b. Purge 1: Purge the reactor with inert gas (e.g., for 5-20 seconds) to remove any unreacted TDMAZ and byproducts from the gas phase. c. Water Pulse: Introduce water vapor into the reactor for a set duration (e.g., 0.1 - 1.0 seconds) to react with the adsorbed TDMAZ layer, forming zirconium oxide and releasing dimethylamine as a byproduct. d. Purge 2: Purge the reactor with inert gas (e.g., for 5-20 seconds) to remove unreacted water and the dimethylamine byproduct.
- Repeat this four-step cycle until the desired film thickness is achieved. The growth per cycle is typically in the range of 0.1-0.2 nm.

Visualizations



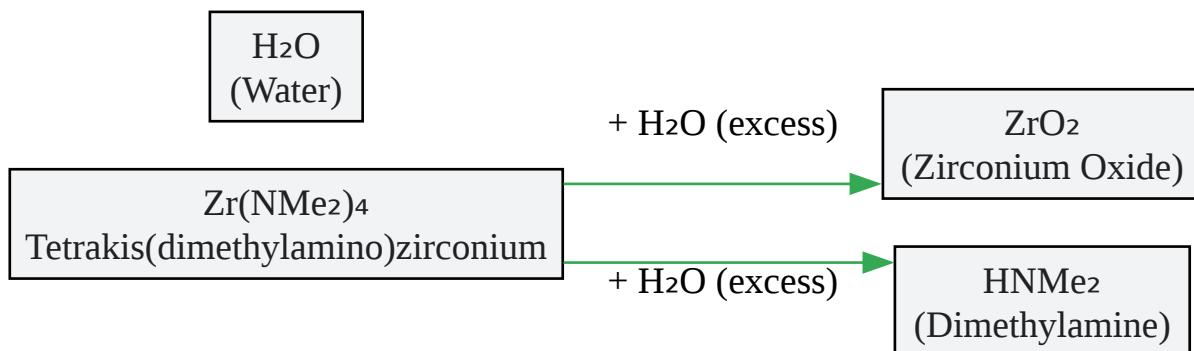
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Synthesis of **Tetrakis(dimethylamino)zirconium**.



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Atomic Layer Deposition (ALD) Cycle for ZrO_2 .



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Overall Hydrolysis Reaction of TDMAZ.

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- To cite this document: BenchChem. [What are the physical and chemical properties of Tetrakis(dimethylamino)zirconium?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103496#what-are-the-physical-and-chemical-properties-of-tetrakis-dimethylamino-zirconium>

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